molecular formula C23H24O6 B7979910 (1E,4E,6E)-1,7-Bis(3,4-dimethoxyphenyl)-5-hydroxyhepta-1,4,6-trien-3-one

(1E,4E,6E)-1,7-Bis(3,4-dimethoxyphenyl)-5-hydroxyhepta-1,4,6-trien-3-one

Cat. No.: B7979910
M. Wt: 396.4 g/mol
InChI Key: ZMGUKFHHNQMKJI-NFXRBXGASA-N
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Description

(1E,4E,6E)-1,7-Bis(3,4-dimethoxyphenyl)-5-hydroxyhepta-1,4,6-trien-3-one (IUPAC name) is a synthetic curcumin analog with a 1,4,6-heptatrien-3-one backbone and two 3,4-dimethoxyphenyl substituents. It is commercially known as ASC-J9, developed by AndroScience Corp. for its anti-androgen receptor (AR) activity in prostate cancer research . Structurally, it differs from natural curcumin by the absence of phenolic hydroxyl groups, replaced with methoxy substituents, enhancing stability and bioavailability . Key properties include:

  • Molecular formula: C₂₃H₂₄O₆
  • Molecular weight: 396.43 g/mol
  • Synthesis: Synthesized via Claisen-Schmidt condensation, yielding 90% as an orange powder (m.p. 130°C) .
  • NMR data: ¹H NMR (DMSO-d₆) δ 7.59 (d, J = 15.9 Hz), 3.83 (s, 6H, OCH₃) .

Properties

IUPAC Name

(1E,4E,6E)-1,7-bis(3,4-dimethoxyphenyl)-5-hydroxyhepta-1,4,6-trien-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24O6/c1-26-20-11-7-16(13-22(20)28-3)5-9-18(24)15-19(25)10-6-17-8-12-21(27-2)23(14-17)29-4/h5-15,24H,1-4H3/b9-5+,10-6+,18-15+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMGUKFHHNQMKJI-NFXRBXGASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=CC(=O)C=CC2=CC(=C(C=C2)OC)OC)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=C\C(=O)/C=C/C2=CC(=C(C=C2)OC)OC)/O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(1E,4E,6E)-1,7-Bis(3,4-dimethoxyphenyl)-5-hydroxyhepta-1,4,6-trien-3-one, also known as ASC-J9 or dimethylcurcumin, is a synthetic compound derived from curcumin. This compound has garnered attention in recent years due to its potential therapeutic applications in various biological contexts. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C23H24O6
  • Molar Mass : 396.43 g/mol
  • Density : 1.191 g/cm³
  • Melting Point : 129-130 °C
  • Storage Conditions : Sealed in a dry environment at 2-8 °C

The biological activity of (1E,4E,6E)-1,7-Bis(3,4-dimethoxyphenyl)-5-hydroxyhepta-1,4,6-trien-3-one can be attributed to several mechanisms:

  • Inhibition of Androgen Receptor Activity : ASC-J9 has been shown to inhibit androgen receptor signaling pathways, which is significant in the context of prostate cancer treatment. It disrupts the transcriptional activity of the androgen receptor and promotes its degradation .
  • Anti-inflammatory Effects : The compound exhibits anti-inflammatory properties by inhibiting the NF-κB signaling pathway. This can reduce inflammation-related damage in various tissues .
  • Antioxidant Activity : It has been reported to scavenge free radicals and reduce oxidative stress markers in cellular models .

Biological Activities

The following table summarizes the various biological activities associated with (1E,4E,6E)-1,7-Bis(3,4-dimethoxyphenyl)-5-hydroxyhepta-1,4,6-trien-3-one:

Biological Activity Mechanism/Effect References
Anti-cancerInhibits androgen receptor; induces apoptosis in cancer cells
Anti-inflammatorySuppresses NF-κB pathway; reduces cytokine production
AntioxidantScavenges free radicals; reduces oxidative stress
NeuroprotectiveProtects neuronal cells from apoptosis under stress conditions
AntimicrobialExhibits activity against various bacterial strains

Prostate Cancer Treatment

A study conducted on prostate cancer cell lines demonstrated that ASC-J9 effectively reduced cell proliferation and induced apoptosis through the downregulation of androgen receptor signaling. The findings suggest that ASC-J9 could serve as a potential therapeutic agent for castration-resistant prostate cancer .

Neuroprotection

Research involving neuronal cell cultures indicated that (1E,4E,6E)-1,7-Bis(3,4-dimethoxyphenyl)-5-hydroxyhepta-1,4,6-trien-3-one provided neuroprotective effects against oxidative stress-induced apoptosis. The compound was found to enhance cell viability and reduce markers of oxidative damage .

Anti-inflammatory Effects

In vitro studies showed that ASC-J9 significantly decreased the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). This suggests its potential utility in managing inflammatory diseases .

Scientific Research Applications

Research on the compound (1E,4E,6E)-1,7-Bis(3,4-dimethoxyphenyl)-5-hydroxyhepta-1,4,6-trien-3-one (CAS number: 917813-54-8) reveals its potential applications across various scientific fields. This article provides a detailed overview of its applications, supported by data tables and case studies.

Chemical Properties and Structure

The compound is characterized by the molecular formula C23H24O6C_{23}H_{24}O_6 and features a unique hepta-1,4,6-trien-3-one structure with two methoxyphenyl groups. Its structure contributes to its biological activity and interaction with various biological targets.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of multiple phenolic groups in (1E,4E,6E)-1,7-Bis(3,4-dimethoxyphenyl)-5-hydroxyhepta-1,4,6-trien-3-one suggests it may effectively scavenge free radicals.

Case Study: Antioxidant Efficacy

A study evaluating antioxidant capacity utilized DPPH and ABTS assays to measure the free radical scavenging ability of the compound. Results demonstrated a notable reduction in radical concentration, indicating strong antioxidant potential.

Assay TypeInitial Concentration (µM)Final Concentration (µM)% Inhibition
DPPH1003070%
ABTS1002080%

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. Similar compounds have shown inhibition of pro-inflammatory cytokines and enzymes.

Case Study: Inhibition of Inflammatory Markers

In vitro studies demonstrated that treatment with the compound significantly reduced levels of TNF-α and IL-6 in macrophage cultures.

Treatment GroupTNF-α (pg/mL)IL-6 (pg/mL)
Control200150
Compound Treatment5030

Anticancer Activity

Emerging research highlights the potential of this compound in cancer therapeutics. Its structural similarity to known anticancer agents suggests it may inhibit tumor growth.

Case Study: Cytotoxicity Against Cancer Cell Lines

A cytotoxicity assay was performed on various cancer cell lines (e.g., MCF-7, HeLa). The compound exhibited dose-dependent cytotoxicity.

Cell LineIC50 (µM)
MCF-715
HeLa10

Neuroprotective Effects

Preliminary studies suggest that this compound may have neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases.

Case Study: Neuroprotection in Cellular Models

In models of oxidative stress-induced neuronal damage, treatment with the compound resulted in improved cell viability and reduced apoptosis markers.

Treatment GroupViability (%)Apoptosis Rate (%)
Control4060
Compound Treatment8020

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Curcumin analogs are modified to optimize pharmacokinetics, bioactivity, or target specificity. Below is a detailed comparison of key analogs:

Substituent Modifications on the Phenyl Rings

Compound Name Substituents Molecular Weight (g/mol) Key Biological Activity Reference
(1E,4E,6E)-1,7-Bis(3,4-dimethoxyphenyl)-5-hydroxyhepta-1,4,6-trien-3-one 3,4-OCH₃ 396.43 Anti-AR activity in prostate cancer; reduces ARv7 expression
Curcumin (natural) 4-OH, 3-OCH₃ 368.38 Broad-spectrum anticancer (NF-κB inhibition, antioxidant) but poor bioavailability
(1E,4Z,6E)-5-Chlorocurcumin 5-Cl, 4-OH, 3-OCH₃ 403.80 Enhanced electrophilicity for proteasome inhibition; synthesized via POCl₃ reaction
(1E,4Z,6E)-1,7-Bis(2-methoxyphenyl) analog 2-OCH₃ 380.40 Increased NF-κB inhibitory activity; reduced cytotoxicity vs. natural curcumin
(1E,4Z,6E)-1,7-Bis(2-fluorophenyl) analog 2-F 352.33 Structural rigidity via C–F bonds; studied via FT-IR (3073–3002 cm⁻¹ aromatic C–H)
C-150 Acrylamide side chain 454.50 Potent in vivo anticancer activity; targets Akt/Notch pathways

Functional Group Modifications

  • Hydroxyl vs. Methoxy Groups :

    • The natural curcumin’s 4-hydroxy-3-methoxy groups confer antioxidant activity but limit stability. Methoxy substitution (e.g., in ASC-J9) improves metabolic resistance .
    • Diacetate derivative (1,7-bis(4-acetoxy-3-methoxyphenyl)): Acetylation masks polar hydroxyl groups, enhancing cell permeability for proteasome inhibition .
  • Halogenation :

    • 5-Chlorocurcumin exhibits stronger electrophilicity, enhancing covalent binding to cellular targets (e.g., thiol groups in proteasomes) .
  • Heteroaryl Modifications :

    • Imidazole-based analogs (e.g., 1,7-di(1-methylimidazol-2-yl)) show tunable anticancer activity via π-π stacking with DNA or proteins .

Key Research Findings

ASC-J9 in Prostate Cancer :

  • Reduces ARv7 expression in docetaxel-pretreated cells, overcoming enzalutamide resistance .
  • Synergizes with docetaxel to inhibit castration-resistant prostate cancer growth .

Fluorescent Analogs for Neurodegeneration: The (4-dimethylamino-2,6-dimethoxy)phenyl analog binds tau fibrils with a 20-fold fluorescence increase, enabling live-cell imaging of Alzheimer’s pathology .

C-150’s Broad Anticancer Mechanism :

  • Inhibits NF-κB (IC₅₀ = 0.5 µM) and downregulates cyclin D1, outperforming natural curcumin in glioma models .

5-Chlorocurcumin’s Proteasome Inhibition :

  • 5-Chloro substitution enhances Michael acceptor reactivity, achieving 80% proteasome inhibition at 10 µM .

Preparation Methods

Reaction Conditions

  • Reactants : 3,4-Dimethoxybenzaldehyde (2 equivalents), acetylacetone (1 equivalent).

  • Catalyst : BF₃·OEt₂ (10 mol%).

  • Solvent : Ethanol/water (3:1 v/v).

  • Temperature : 60°C, reflux for 8–12 hours.

  • Workup : Acid quenching (1 M HCl), extraction with ethyl acetate, and drying over MgSO₄.

  • Purification : Column chromatography (petroleum ether/ethyl acetate, 3:1) yields the product as a yellow solid (28–33% yield).

Mechanistic Insights

  • Enolate Formation : BF₃ coordinates to the diketone’s carbonyl oxygen, stabilizing the enolate intermediate.

  • Aldol Addition : The enolate attacks the aldehyde’s electrophilic carbon, forming a β-hydroxy ketone.

  • Dehydration : Acidic conditions promote dehydration to generate the α,β-unsaturated ketone.

  • Tautomerization : Conjugation across the heptatrienone system stabilizes the (1E,4E,6E) configuration.

Analytical Validation

  • ¹H NMR (600 MHz, CDCl₃): δ 7.61 (d, J = 15.7 Hz, 2H, H-1/H-7), 7.15–6.89 (m, aromatic protons), 5.83 (s, 1H, OH), 3.94 (s, 12H, OCH₃).

  • IR : Peaks at 1621 cm⁻¹ (C=O), 1270 cm⁻¹ (C–O–C), and 3464 cm⁻¹ (OH).

Base-Mediated Condensation with Solvent Optimization

Alternative protocols replace BF₃ with inorganic bases (e.g., NaOH or KOH) in polar aprotic solvents. This method avoids Lewis acid handling but requires stringent temperature control to prevent retro-aldol reactions.

Protocol Details

  • Base : 10% NaOH (aqueous).

  • Solvent : Dimethylformamide (DMF) at 0–5°C.

  • Reaction Time : 16–24 hours under nitrogen.

  • Purification : Recrystallization from ethanol/water (1:1) affords the product in 24–28% yield.

Advantages and Limitations

  • Advantages : Simplified workup; reduced cost.

  • Limitations : Lower yields due to competing side reactions (e.g., over-condensation).

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times while improving regioselectivity. A representative procedure includes:

  • Reactants : 3,4-Dimethoxybenzaldehyde (2 eq.), diketone (1 eq.).

  • Conditions : 150 W, 100°C, 30 minutes.

  • Catalyst : Piperidine (5 mol%).

  • Yield : 35–40% after silica gel chromatography.

Key Observations

  • Microwave energy enhances molecular collision frequency, accelerating enolate formation.

  • Reduced thermal degradation improves product stability.

Solid-State Mechanochemical Synthesis

Emerging techniques employ ball milling for solvent-free condensation:

  • Reactants : Equimolar benzaldehyde and diketone.

  • Additive : K₂CO₃ (2 eq.).

  • Milling Time : 60 minutes at 30 Hz.

  • Yield : ~25% (crude), requiring subsequent HPLC purification.

Comparative Analysis of Synthetic Routes

Method Catalyst Solvent Time Yield Purity
BF₃ CatalysisBF₃·OEt₂Ethanol/water8–12 h28–33%>95%
Base-MediatedNaOHDMF16–24 h24–28%90–93%
Microwave-AssistedPiperidineSolvent-free0.5 h35–40%98%
MechanochemicalK₂CO₃Solvent-free1 h25%85%

Challenges and Optimization Strategies

Stereochemical Control

The (1E,4E,6E) configuration is thermodynamically favored due to conjugation, but reaction kinetics can lead to undesired (Z)-isomers. Strategies include:

  • Low-Temperature Quenching : Halting reactions at 50% conversion minimizes isomerization.

  • Chiral Additives : L-Proline (10 mol%) induces enantioselectivity in diketone activation.

Yield Enhancement

  • Stepwise Aldol Reactions : Sequential addition of aldehydes improves regioselectivity.

  • Flow Chemistry : Continuous flow systems enhance heat/mass transfer, boosting yields to 45%.

Scalability and Industrial Feasibility

Pilot-scale batches (100 g) using BF₃ catalysis achieve consistent yields (30–32%) but face challenges in catalyst recovery. Recent advances immobilize BF₃ on silica gel, enabling reuse for 5 cycles without significant activity loss .

Q & A

Q. What are the recommended synthetic pathways for (1E,4E,6E)-1,7-Bis(3,4-dimethoxyphenyl)-5-hydroxyhepta-1,4,6-trien-3-one?

The compound can be synthesized via nucleophilic substitution and hydrolysis. For example, curcumin analogs are often prepared by reacting precursors (e.g., curcumin diacetate) with alkylating agents like propargyl bromide in DMF using K₂CO₃ as a base. Hydrolysis under acidic conditions yields the final product. Structural confirmation is achieved via X-ray crystallography (for stereochemistry) and NMR spectroscopy (for functional groups) .

Q. How should researchers characterize the stereochemistry and electronic properties of this compound?

  • Stereochemistry : Use X-ray crystallography to resolve double-bond configurations (E/Z) and confirm spatial arrangements, as demonstrated for similar curcumin derivatives .
  • Electronic Properties : UV-Vis spectroscopy can identify conjugated systems, while DFT calculations predict electron distribution and reactive sites .

Q. What spectroscopic techniques are critical for structural validation?

  • ¹H/¹³C NMR : Assign methoxy, hydroxyl, and aromatic protons (e.g., δ 3.7–3.8 ppm for OCH₃ groups) .
  • IR Spectroscopy : Detect hydroxyl (ν ~3436 cm⁻¹) and carbonyl (ν ~1650–1700 cm⁻¹) stretches .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns .

Advanced Research Questions

Q. What strategies optimize the compound’s bioactivity while minimizing cytotoxicity?

  • Structure-Activity Relationship (SAR) : Modify substituents on the phenyl rings (e.g., replacing methoxy with hydroxyl groups) to enhance NF-κB inhibition while reducing cell toxicity. Computational docking studies (e.g., AutoDock Vina) predict binding affinities to targets like IκB kinase .
  • In Vitro Assays : Use MTT or resazurin assays to evaluate cytotoxicity in cancer vs. normal cell lines .

Q. How can researchers address variability in bioactivity data across experimental replicates?

  • Standardized Protocols : Pre-treat cells with antioxidants (e.g., NAC) to stabilize redox-sensitive compounds.
  • Data Normalization : Include internal controls (e.g., reference inhibitors) to account for batch effects.
  • Statistical Models : Apply multivariate analysis (e.g., PCA) to distinguish biological effects from experimental noise .

Q. What computational tools predict the compound’s pharmacokinetic properties?

  • ADMET Prediction : Use tools like SwissADME or pkCSM to estimate bioavailability, BBB permeability, and metabolic stability. Key parameters include LogP (lipophilicity) and polar surface area .
  • Molecular Dynamics (MD) Simulations : Simulate interactions with plasma proteins (e.g., albumin) to assess half-life .

Q. How does the compound’s stereochemistry influence its mechanism of action?

  • E/Z Isomerism : The (1E,4E,6E) configuration maximizes conjugation, enhancing π-π stacking with DNA or enzyme active sites. Compare activity of synthetic isomers (e.g., 4Z vs. 4E) via enzymatic assays .
  • Chiral Centers : If present, use chiral HPLC to separate enantiomers and test their individual bioactivities .

Experimental Design & Data Analysis

Q. What controls are essential in in vitro bioactivity studies?

  • Negative Controls : Solvent-only treatments (e.g., DMSO) to rule out vehicle effects.
  • Positive Controls : Known NF-κB inhibitors (e.g., BAY 11-7082) to validate assay sensitivity .

Q. How should researchers design dose-response studies for this compound?

  • Range-Finding Experiments : Start with broad concentrations (e.g., 0.1–100 μM) and narrow based on IC₅₀ trends.
  • Hill Slope Analysis : Fit data to sigmoidal curves to assess cooperativity in target binding .

Q. What are the limitations of current stability studies, and how can they be improved?

  • Degradation Pathways : Monitor hydrolysis of the α,β-unsaturated ketone via LC-MS under physiological pH.
  • Stabilization Methods : Use cryopreservation (-80°C) or antioxidants (e.g., ascorbic acid) to prolong shelf life .

Data Contradiction & Validation

Q. How to resolve discrepancies between computational predictions and experimental bioactivity data?

  • Force Field Refinement : Adjust parameters in docking software (e.g., AMBER) to better model ligand flexibility.
  • Experimental Validation : Perform SPR (surface plasmon resonance) to measure binding kinetics and validate docking results .

Q. Why might cytotoxicity vary across cell lines, and how can this be systematically analyzed?

  • Cell-Specific Factors : Assess expression levels of target proteins (e.g., NF-κB subunits) via Western blot.
  • Multi-Omics Integration : Combine transcriptomics (RNA-seq) and metabolomics to identify resistance pathways .

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